molecular formula C32H22F2N2O4 B11660051 3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Cat. No.: B11660051
M. Wt: 536.5 g/mol
InChI Key: YIQXBFXVPJMLGX-UHFFFAOYSA-N
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Description

3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide is a complex organic compound with the molecular formula C32H22F2N2O4 and a molecular weight of 536.54 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and fluorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-fluorobenzoyl chloride, which is then reacted with 4-aminophenol to form 3-fluorobenzoyl-4-aminophenol. This intermediate is further reacted with 4-fluorophenol in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and aromatic rings allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H22F2N2O4

Molecular Weight

536.5 g/mol

IUPAC Name

3-fluoro-N-[4-[4-[4-[(3-fluorobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide

InChI

InChI=1S/C32H22F2N2O4/c33-23-5-1-3-21(19-23)31(37)35-25-7-11-27(12-8-25)39-29-15-17-30(18-16-29)40-28-13-9-26(10-14-28)36-32(38)22-4-2-6-24(34)20-22/h1-20H,(H,35,37)(H,36,38)

InChI Key

YIQXBFXVPJMLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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